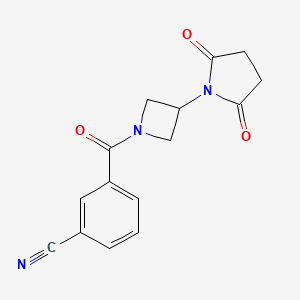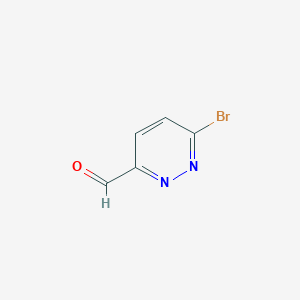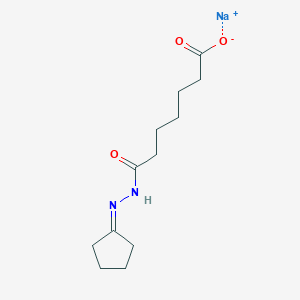![molecular formula C18H17BrN2O3 B2676218 4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905682-11-3](/img/structure/B2676218.png)
4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves bromination reactions . For instance, “3-Bromo-4-methoxybenzaldehyde” is formed by the solvent-free bromination of “4-methoxybenzaldehyde” using “1,3-di-n-butylimidazolium tribromide” as a brominating reagent . A more complex synthesis involving multiple lithiation reactions has been reported for "4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide" .Molecular Structure Analysis
The molecular structure of similar compounds can be represented by the formula C14H12BrNO2 . The 3D structure of these compounds can be viewed using specific software . The crystallographic data of some related compounds show that they have a monoclinic structure with specific cell lengths .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 306.155 and an IUPAC Standard InChIKey: IMMHSSHSDBYSND-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of related compounds to 4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide, highlighting their potential bioactivities. For instance, Cheng De-ju (2015) synthesized and characterized N-piperidine benzamides, including similar structures, demonstrating certain bioactivities. These compounds were characterized by various spectroscopic methods, providing a foundation for understanding their chemical properties and potential applications in medicinal chemistry (Cheng De-ju, 2015).
Radiosynthesis and PET Radiotracers
In the field of radiopharmaceutical sciences, compounds structurally related to this compound have been developed as radiotracers for positron emission tomography (PET). Katoch-Rouse and Horti (2003) demonstrated the synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide by nucleophilic [18F] fluorination, highlighting its potential as a PET radiotracer for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Antidopaminergic Properties and Potential Antipsychotic Agents
Research into the antidopaminergic properties of similar benzamide derivatives has been conducted to explore their potential as antipsychotic agents. Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of compounds related to this compound, suggesting their potential as highly potent antipsychotic agents with minimal side effects (Högberg et al., 1990).
Novel Synthetic Pathways and CCR5 Antagonists
A significant area of research involves developing novel synthetic pathways for benzamide derivatives acting as CCR5 antagonists, a target of interest for treating various diseases. For example, H. Bi (2014) and Cheng De-ju (2014) have detailed the preparation and characterization of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, highlighting novel non-peptide CCR5 antagonists with potential therapeutic applications (H. Bi, 2014), (Cheng De-ju, 2014).
Safety and Hazards
Future Directions
The future directions for the study of “4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide” and similar compounds could involve further exploration of their potential uses in pharmaceutical applications, given their potential as elastase inhibitors . Additionally, further studies could be conducted to better understand their synthesis, chemical reactions, and physical and chemical properties.
Properties
IUPAC Name |
4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-24-16-4-2-3-15(10-16)21-11-14(9-17(21)22)20-18(23)12-5-7-13(19)8-6-12/h2-8,10,14H,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRVTCGXQPRDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide](/img/structure/B2676137.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2676139.png)


![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2676144.png)
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2676145.png)

![3-Fluoro-8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2676149.png)

![1-(benzo[d]oxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2676151.png)

![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2676157.png)

